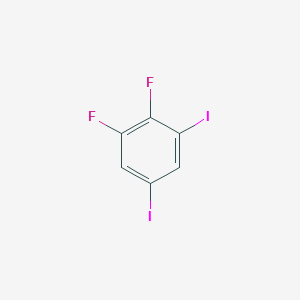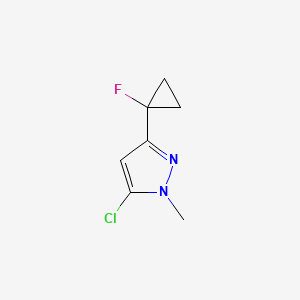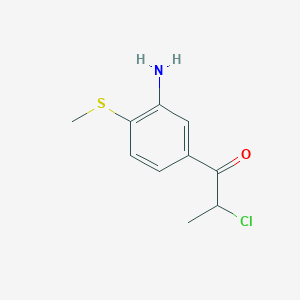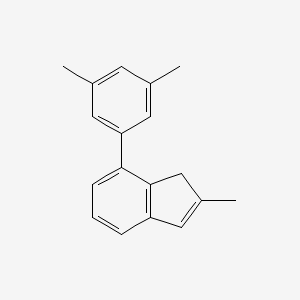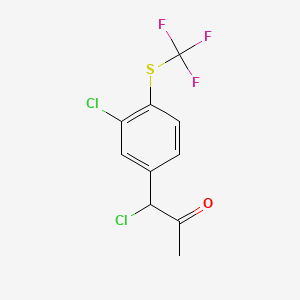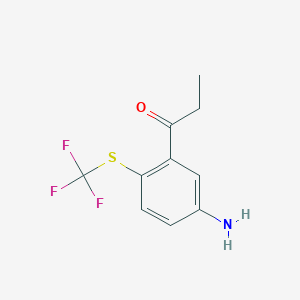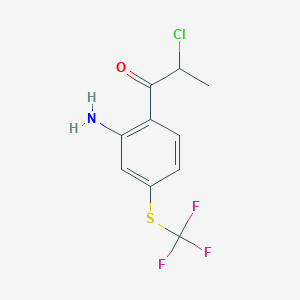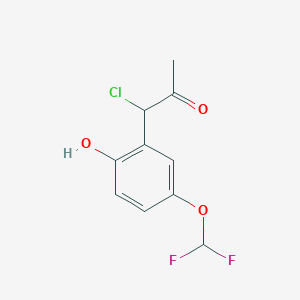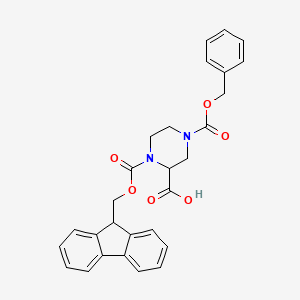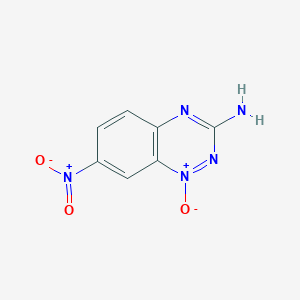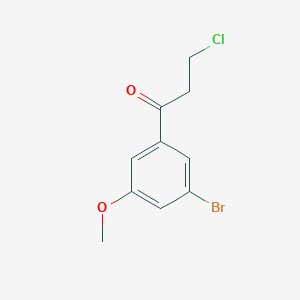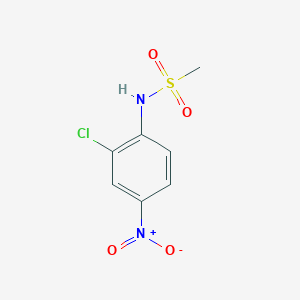
1-(2-(Bromomethyl)-6-mercaptophenyl)-1-chloropropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Bromomethyl)-6-mercaptophenyl)-1-chloropropan-2-one is an organic compound with significant interest in various fields of chemistry and industry. This compound features a bromomethyl group, a mercapto group, and a chloropropanone moiety, making it a versatile molecule for synthetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)-6-mercaptophenyl)-1-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by thiolation and chlorination steps. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and thiolation processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-(Bromomethyl)-6-mercaptophenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to yield thiols.
Addition Reactions: The chloropropanone moiety can undergo addition reactions with nucleophiles.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.
Oxidizing Agents: Like hydrogen peroxide or iodine, are used for oxidation reactions.
Reducing Agents: Such as sodium borohydride, are employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation of the mercapto group can produce a disulfide compound.
Wissenschaftliche Forschungsanwendungen
1-(2-(Bromomethyl)-6-mercaptophenyl)-1-chloropropan-2-one has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in the study of enzyme mechanisms and protein modifications.
Industry: It is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(2-(Bromomethyl)-6-mercaptophenyl)-1-chloropropan-2-one exerts its effects involves interactions with molecular targets such as enzymes and proteins. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The mercapto group can participate in redox reactions, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Bromomethylphenyl)-1-chloropropan-2-one
- 1-(2-(Bromomethyl)-6-hydroxyphenyl)-1-chloropropan-2-one
- 1-(2-(Bromomethyl)-6-aminophenyl)-1-chloropropan-2-one
Uniqueness: 1-(2-(Bromomethyl)-6-mercaptophenyl)-1-chloropropan-2-one is unique due to the presence of both bromomethyl and mercapto groups, which provide distinct reactivity and functionality. This combination allows for versatile applications in synthetic chemistry and potential biological activities that are not observed in similar compounds.
Eigenschaften
Molekularformel |
C10H10BrClOS |
|---|---|
Molekulargewicht |
293.61 g/mol |
IUPAC-Name |
1-[2-(bromomethyl)-6-sulfanylphenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H10BrClOS/c1-6(13)10(12)9-7(5-11)3-2-4-8(9)14/h2-4,10,14H,5H2,1H3 |
InChI-Schlüssel |
CIWUCNMFBXBCIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=C(C=CC=C1S)CBr)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Calcium;7-[2-(4-fluorophenyl)-3-(2,3,4,5,6-pentadeuteriophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B14062029.png)
